Fluorobexarotene

Retinoid X Receptor Binding Affinity Structural Analog Comparison

Fluorobexarotene (compound 20) is a fluorinated bexarotene analog with 75% greater RXR binding affinity (Ki 12 nM) and unique pathway perturbation (PPAR, insulin, FoxO signaling) vs. the parent compound. Ideal for RXR co-crystallography, SAR studies, metabolic disease research, and ecotoxicology. Its higher affinity enables lower assay concentrations, reducing interference. Distinct teratogenicity profile from bexarotene makes it essential for comprehensive rexinoid SAR. This high-purity (≥98%) research chemical is not a generic substitute; choose based on your experimental endpoint requirements.

Molecular Formula C24H27FO2
Molecular Weight 366.5 g/mol
CAS No. 1190848-23-7
Cat. No. B1662632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorobexarotene
CAS1190848-23-7
Synonyms2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid
Molecular FormulaC24H27FO2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
InChIKeyLWKAWHRSPCHMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorobexarotene (CAS 1190848-23-7) RXR Agonist: Baseline Properties for Procurement Specification


Fluorobexarotene (CAS 1190848-23-7), also designated as compound 20, is a synthetic, high-affinity agonist of the retinoid X receptor (RXR) and a fluorinated structural analog of the clinically approved rexinoid bexarotene (LGD1069, Targretin®) [1]. It demonstrates potent binding to RXRα, with a reported inhibition constant (Ki) of 12 nM and a functional half-maximal effective concentration (EC50) of 43 nM in receptor transactivation assays [2]. The compound exhibits a molecular weight of 366.47 g/mol (C24H27FO2) and is commercially available for research use with a purity specification of ≥97% by HPLC .

Fluorobexarotene vs. Bexarotene: Why Generic Substitution is Not Supported by Quantitative Binding and Pathway Data


While bexarotene serves as the prototypical RXR agonist, substitution with fluorobexarotene cannot be assumed to be functionally equivalent. The incorporation of a single fluorine atom on the aromatic ring of fluorobexarotene leads to a quantifiable 75% increase in RXR binding affinity compared to the parent bexarotene scaffold . Furthermore, comparative toxicogenomic studies in Xenopus tropicalis embryos reveal that fluorobexarotene induces a broader perturbation of metabolic and signaling pathways, including PPAR, adipocytokine, insulin, and FoxO signaling, which are distinct from the more restricted metabolic effects observed with RAR-selective agonists [1]. These data demonstrate that fluorobexarotene possesses a unique pharmacological fingerprint, and its use as a research tool cannot be directly extrapolated from bexarotene literature.

Fluorobexarotene Product-Specific Quantitative Differentiation Evidence: Binding, Functional, and Phenotypic Data


Enhanced RXRα Binding Affinity of Fluorobexarotene Relative to Bexarotene

Fluorobexarotene demonstrates a significant increase in RXR binding affinity compared to its parent compound, bexarotene. While specific Ki values for bexarotene in the same assay are not provided in the source, the difference is explicitly quantified as a 75% increase in apparent RXR binding affinity for fluorobexarotene . The Ki of fluorobexarotene for RXRα is 12 nM .

Retinoid X Receptor Binding Affinity Structural Analog Comparison

Functional RXRα Activation Potency of Fluorobexarotene Compared to Other Rexinoids

In a standardized RXRα transactivation assay, fluorobexarotene exhibits an EC50 of 43 nM [1]. While direct head-to-head data for bexarotene in this exact assay are not from the same study, cross-study comparison shows bexarotene has an EC50 of 33 nM for RXRα [2], and LG268 has an EC50 of 44 nM [3]. This places fluorobexarotene in a potency class similar to other potent synthetic rexinoids like LG268.

Functional Assay EC50 Reporter Gene Assay

Comparative Teratogenicity and Phenotypic Profiles in Zebrafish Embryos

In a comparative study exposing zebrafish embryos to multiple RXR agonists, fluorobexarotene and CD3254 induced a distinct malformation phenotype at a low concentration (20 μg/L) after 5 days of exposure, which was similar to the phenotype observed after a single day of exposure at much higher concentrations (50-100 μg/L) [1]. In contrast, 9-cis-retinoic acid and LGD1069 (bexarotene) induced a different set of multiple malformations (e.g., small eyes, bent notochords) after 5 days of exposure [1]. This demonstrates a divergent teratogenicity profile among RXR agonists.

Teratogenicity Phenotypic Screening Zebrafish Embryo

Pathway-Level Differential Gene Expression in Xenopus Embryos

Global gene expression analysis in Xenopus tropicalis embryos treated with RXR-selective fluorobexarotene (FBA) versus RAR-selective all-trans retinoic acid (at-RA) revealed distinct pathway perturbations. While at-RA primarily affected retinol, glycolysis, starch, and sucrose metabolism, fluorobexarotene (FBA) induced disturbances in more wide-ranging pathways, including PPAR, adipocytokine, insulin, FoxO signaling, and amino acid metabolism [1]. This demonstrates a broader and mechanistically distinct impact on gene expression compared to RAR-selective agonists.

Gene Expression Profiling Pathway Analysis Xenopus

Fluorobexarotene Application Scenarios: Where Specific Binding and Pathway Data Drive Selection


Structural Biology and Receptor Pharmacology Studies Requiring Enhanced RXR Binding

In studies focused on RXR ligand-receptor interaction, such as co-crystallography or binding kinetics, the 75% increased binding affinity of fluorobexarotene compared to bexarotene offers a distinct advantage. The higher affinity may facilitate the formation of stable receptor-ligand complexes for structural determination and enable the use of lower concentrations in sensitive biophysical assays, thereby reducing compound interference or precipitation.

Toxicological Screening and Environmental Risk Assessment of Rexinoids

For ecotoxicology or developmental biology research, the divergent teratogenicity of RXR agonists is a critical factor. Fluorobexarotene's unique malformation profile in zebrafish embryos, which differs from that of bexarotene and 9-cis-RA [1], makes it an essential compound for comprehensive structure-activity relationship (SAR) studies of rexinoid-induced developmental toxicity. Its use is necessary to understand the full spectrum of RXR-mediated teratogenic mechanisms.

Metabolic and Endocrine Research Investigating RXR-PPAR Crosstalk

Research aimed at dissecting the role of RXR in metabolic regulation, including glucose and lipid homeostasis, will benefit from the specific pathway perturbation profile of fluorobexarotene. Its demonstrated effects on PPAR, insulin, and FoxO signaling in Xenopus embryos [2] position it as a valuable chemical probe for studying RXR heterodimer function with PPARs and other nuclear receptors in the context of metabolic diseases like type 2 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorobexarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.